molecular formula C8H4BrN3 B1291565 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 474708-98-0

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Número de catálogo: B1291565
Número CAS: 474708-98-0
Peso molecular: 222.04 g/mol
Clave InChI: PJSBOEVNEUCHIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method includes the reaction of 2-aminopyridine with bromoacetonitrile in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a cyclization and bromination process to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism are ongoing to elucidate the exact molecular interactions and pathways involved .

Comparación Con Compuestos Similares

Uniqueness: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic and medicinal chemistry .

Actividad Biológica

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromine atom at the 6-position and a carbonitrile group at the 3-position of the imidazo ring, exhibits a molecular weight of approximately 222.045 g/mol. Its structural features suggest various applications, particularly in the development of pharmacologically active agents.

The synthesis of this compound can be achieved through several methods, including multi-component reactions and palladium-catalyzed cross-coupling reactions. These synthetic routes are essential for producing this compound in sufficient quantities for biological evaluation. The unique bromination and carbonitrile functionalization may enhance its biological activity compared to other derivatives within the imidazo[1,2-a]pyridine family.

Antimicrobial Activity

A study on related imidazo[1,2-a]pyridine derivatives demonstrated potent activity against Mycobacterium tuberculosis (Mtb), with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains . While direct data on this compound is scarce, its structural characteristics suggest it may share similar antimicrobial properties.

Cytotoxicity and Pharmacological Studies

Exploratory toxicology studies on various imidazo[1,2-a]pyridine derivatives have shown promising results regarding their safety profile. For instance, a study found no significant hepatic or renal toxicity in tested compounds after a 14-day oral treatment period . The cytotoxic effects of related compounds were evaluated using human cervical carcinoma HeLa cells, revealing varying degrees of cytotoxicity with some compounds showing IC50 values below 150 μM .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives often depends on their structural modifications. In SAR studies conducted on related compounds, it was noted that the presence of specific functional groups significantly influenced their potency against Mtb and other pathogens. For example, modifications at different positions on the imidazo ring can alter binding affinity to biological targets such as GABA receptors and enzymes involved in bacterial metabolism .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-a]pyridineBasic structure without halogenKnown GABA receptor agonist
5-Bromoimidazo[1,2-a]pyridineBromine at position 5Exhibits different biological activities
Imidazo[1,2-b]pyridineDifferent nitrogen positioningDistinct pharmacological profiles
This compound Bromine at position 6; carbonitrile at position 3Potentially enhanced biological activity due to specific substitutions

Propiedades

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSBOEVNEUCHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621804
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474708-98-0
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Method 2) 80 g of 6-bromo-3-iodoimidazo[1,2-a]pyridine (compound in Production Example 49) was dissolved in 500 mL tetrahydrofuran, and 273 mL of 1.0 M isopropyl magnesium bromide in tetrahydrofuran was slowly added dropwise thereto at 0° C. and stirred for 30 minutes, and 380 mL of 68 g 4-toluenesulfonyl cyanide in tetrahydrofuran was added dropwise slowly over 1 hour, and the mixture was stirred for additional 1.5 hours. The reaction solution was poured into iced water, diluted with ethyl acetate and filtered through Celite. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate, and the collected organic layer was washed with brine. The organic layer was dried over anhydrous sodium sulfate and filtered through NH silica gel. Solid obtained by removing the solvent was triturated with diethyl ether, collected by filtration and washed with hexane to give 39.4 g of the title compound (brown solid).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
273 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
380 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Method 1) 3.83 g of 6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile synthesized in Production Example 242 was dissolved in 34 mL 1,4-dioxane, and the solution together with 4.3 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone was heated at 90° C. for 2 hours. The reaction solution was diluted with ethyl acetate, insolubles were filtered off with Celite, and the filtrate was washed with an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate and filtered through NH silica gel. The solvent was removed, whereby 3.24 g of the title compound (brown solid) was obtained.
Name
6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
34 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.